Chloro (R)-Phosphoryl Sofosbuvir

Pharmaceutical impurity profiling Mass spectrometry Quality control

Chloro (R)-Phosphoryl Sofosbuvir (CAS 1496552-50-1, molecular formula C₂₂H₂₉ClN₃O₉P, molecular weight 545.91 g/mol) is a chloro-substituted phosphoramidate derivative formally designated as Sofosbuvir Impurity 21. Chemically, it is L-Alanine, N-[[P(R),2'R]-2'-chloro-2'-deoxy-2'-methyl-P-phenyl-5'-uridylyl]-, 1-methylethyl ester, wherein the 2′-fluoro group of Sofosbuvir is replaced by a 2′-chloro substituent and the phosphorus center bears the (R)-configuration.

Molecular Formula C22H29ClN3O9P
Molecular Weight 545.9 g/mol
Cat. No. B13439663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro (R)-Phosphoryl Sofosbuvir
Molecular FormulaC22H29ClN3O9P
Molecular Weight545.9 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3
InChIInChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36+/m0/s1
InChIKeySFPFZQKYPOWCSI-YBSJRAAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloro (R)-Phosphoryl Sofosbuvir: A Critical Sofosbuvir Process Impurity Reference Standard for ANDA and QC Applications


Chloro (R)-Phosphoryl Sofosbuvir (CAS 1496552-50-1, molecular formula C₂₂H₂₉ClN₃O₉P, molecular weight 545.91 g/mol) is a chloro-substituted phosphoramidate derivative formally designated as Sofosbuvir Impurity 21 . Chemically, it is L-Alanine, N-[[P(R),2'R]-2'-chloro-2'-deoxy-2'-methyl-P-phenyl-5'-uridylyl]-, 1-methylethyl ester, wherein the 2′-fluoro group of Sofosbuvir is replaced by a 2′-chloro substituent and the phosphorus center bears the (R)-configuration . This compound is a recognized process-related impurity that arises during the manufacture of Sofosbuvir active pharmaceutical ingredient (API) and is used as a qualified reference standard for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) and commercial production [1].

Why Chloro (R)-Phosphoryl Sofosbuvir Cannot Be Substituted: Stereo- and Halogen-Specific Differentiation


Chloro (R)-Phosphoryl Sofosbuvir embodies two structural features that preclude generic interchangeability with Sofosbuvir or other in-class phosphoramidate impurities. First, the substitution of the 2′-fluoro atom characteristic of Sofosbuvir with a 2′-chloro atom alters molecular mass (545.91 vs. 529.5 g/mol), chromatographic retention behavior, and metabolic processing [1]. Second, the phosphorus center bears the (R)-configuration (P(R)), which is stereochemically opposite to the therapeutically active (Sp)-diastereomer of Sofosbuvir; this stereochemical difference profoundly impacts antiviral potency, as the (Rp)-diastereomer has been demonstrated to be >10-fold less active than the (Sp)-diastereomer in HCV replicon assays (EC₉₀ values of 7.5 μM vs. 0.42 μM, respectively) . Together, these structural distinctions mean that analytical methods and impurity specifications developed for other Sofosbuvir impurities (e.g., Impurity A at RRT 1.3 or Impurity B at RRT 1.5) cannot be directly applied to this specific chloro-phosphoryl impurity . Each impurity reference standard demands compound-specific qualification data for regulatory submission.

Quantitative Differentiation Evidence for Chloro (R)-Phosphoryl Sofosbuvir Versus Closest Analogs


Molecular Mass Shift: 2′-Chloro vs. 2′-Fluoro Substitution Distinguishes This Impurity from Sofosbuvir API

Chloro (R)-Phosphoryl Sofosbuvir bears a 2′-chloro substituent in place of the 2′-fluoro group present in Sofosbuvir API . This halogen exchange results in a molecular mass increase of approximately 16.4 Da (545.91 g/mol for the chloro impurity vs. 529.5 g/mol for Sofosbuvir), providing a clear mass spectrometric differentiation window . By comparison, the USP-designated impurity A (an acid degradation product diastereomer) has the same elemental composition as Sofosbuvir (C₂₂H₂₉FN₃O₉P, 529.5 g/mol), meaning it cannot be distinguished by MS alone . This molecular weight shift, combined with the distinct chlorine isotopic pattern (³⁵Cl/³⁷Cl ratio ~3:1), enables unambiguous identification in LC-MS impurity screens.

Pharmaceutical impurity profiling Mass spectrometry Quality control

HPLC Relative Retention Time (RRT) of Chloro Intermediate: RRT 1.05 Enables Process Monitoring and Reaction Endpoint Determination

In the context of Sofosbuvir intermediate purification, the chloro intermediate (the structural class to which Chloro (R)-Phosphoryl Sofosbuvir belongs) exhibits a relative retention time (RRT) of 1.05 relative to the fluoro intermediate (RRT = 1.00) when analyzed by HPLC [1]. This narrow but reproducible RRT separation (ΔRRT = 0.05) has been exploited as a process-control parameter: complete disappearance of the RRT 1.05 absorption peak signals quantitative conversion of the chloro intermediate and defines the reaction endpoint [1]. By comparison, the USP monograph for Sofosbuvir drug substance specifies Impurity A with an RRT of 1.3 and Impurity D with an RRT of 0.8, neither of which co-elutes with this chloro impurity .

Process analytical technology HPLC method development Impurity control

Diastereomer-Dependent Antiviral Activity: (Rp)-Configuration Confers >10-Fold Lower Potency Than (Sp)-Sofosbuvir

Chloro (R)-Phosphoryl Sofosbuvir carries the (R)-configuration at the phosphorus center [P(R)], which corresponds to the Rp diastereomer geometry . Extensive literature establishes that the (Rp)-diastereomer of Sofosbuvir-class phosphoramidates is substantially less active than the (Sp)-diastereomer. Specifically, the (Rp)-diastereomer exhibits an EC₉₀ of approximately 7.5 μM in the HCV replicon assay, compared to 0.42 μM for the (Sp)-diastereomer (sofosbuvir), representing a >10-fold potency difference . Furthermore, the (Rp)-diastereomer is poorly recognized by the esterases CatA and CES1 that catalyze the first metabolic activation step, preventing efficient formation of the active triphosphate metabolite . This stereochemical determinant, combined with the 2′-chloro substitution, positions this compound as a well-characterized low-activity impurity marker rather than an active antiviral entity.

Structure-activity relationship Antiviral potency Stereochemistry

Validated RP-HPLC Method Parameters: Retention Time and Method Sensitivity Data for Phosphoryl Impurity Class

A validated RP-HPLC method developed for the simultaneous estimation of Sofosbuvir and its process-related phosphoryl impurity provides quantitative analytical performance data directly applicable to Chloro (R)-Phosphoryl Sofosbuvir as a member of the phosphoryl impurity class [1]. The method, validated per ICH guidelines, achieved chromatographic separation on an Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 μm) with a mobile phase of 0.1% TFA in water:acetonitrile (50:50) and UV detection at 260 nm [1]. Under these conditions, the phosphoryl impurity elutes at 5.704 min (vs. 3.674 min for Sofosbuvir), with a linear calibration range of 10–30 μg/mL for the impurity versus 160–480 μg/mL for the API. The LOD and LOQ for the phosphoryl impurity were determined to be 0.03% (0.12 μg) and 1.50% (0.375 μg), respectively, with a relative standard deviation (RSD) of 0.043 [1]. In comparison, the drug substance specification for commercial Sofosbuvir API requires the Rt-isomer (Rp impurity) to be controlled at ≤0.2% .

RP-HPLC method validation ICH guidelines Pharmaceutical analysis

Validated Application Scenarios for Chloro (R)-Phosphoryl Sofosbuvir in Pharmaceutical Development and Quality Control


Impurity Reference Standard for ANDA Analytical Method Development and Validation (AMV)

Chloro (R)-Phosphoryl Sofosbuvir serves as a qualified impurity reference standard for method development and validation in ANDA submissions for generic Sofosbuvir products. The validated RP-HPLC method described in the literature, which achieves baseline separation between Sofosbuvir (retention time 3.674 min) and its phosphoryl impurity class (retention time 5.704 min) on a C18 column under isocratic conditions, provides a directly transferable chromatographic framework [1]. The USP-recognized acceptance criterion of ≤0.1% for diastereomer impurities in the final drug substance, combined with the demonstrated method sensitivity (LOD 0.03% for phosphoryl impurity), means this reference standard enables laboratories to establish system suitability, determine relative response factors, and validate method accuracy at regulatory threshold levels .

Process Monitoring and Reaction Endpoint Control in Sofosbuvir Intermediate Purification

During Sofosbuvir API manufacturing, the chloro intermediate (RRT = 1.05) must be fully converted to the fluoro intermediate or removed prior to final API isolation [2]. Quantifying the disappearance of the RRT 1.05 peak by HPLC provides a direct, real-time reaction endpoint indicator: when the peak area reaches baseline (below detection limit), the chloro-to-fluoro conversion is deemed complete, and the process can proceed to the next unit operation [2]. This application is essential for manufacturers seeking to demonstrate process control and batch-to-batch consistency in their API Drug Master File (DMF).

Mass Spectrometric Identity Confirmation in LC-MS Impurity Profiling

The molecular weight of 545.91 g/mol and the characteristic ³⁵Cl/³⁷Cl isotopic doublet (~3:1 ratio at M and M+2) enable unambiguous identification of Chloro (R)-Phosphoryl Sofosbuvir in LC-MS impurity screens . This chlorine-specific isotopic signature is absent in Sofosbuvir (C₂₂H₂₉FN₃O₉P, MW 529.5) and in all fluoro-containing degradation impurities (e.g., Impurity A, also MW 529.5), providing a highly specific diagnostic signal that reduces false-positive impurity assignments during forced degradation studies and stability testing .

Stereochemical Selectivity Studies for Esterase-Mediated Prodrug Activation

As the (R)-phosphoryl diastereomer analog of Sofosbuvir, this compound is a valuable tool for investigating the stereochemical basis of prodrug activation. Published data demonstrate that the (Rp)-diastereomer class is poorly recognized by CatA and CES1 esterases, which catalyze the first hydrolytic activation step, in contrast to the efficient processing of the (Sp)-diastereomer (sofosbuvir) . Researchers studying phosphoramidate prodrug design can use Chloro (R)-Phosphoryl Sofosbuvir as a stereochemically defined negative control to map esterase substrate specificity and quantify the contribution of phosphorus chirality to intracellular triphosphate formation.

Quote Request

Request a Quote for Chloro (R)-Phosphoryl Sofosbuvir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.